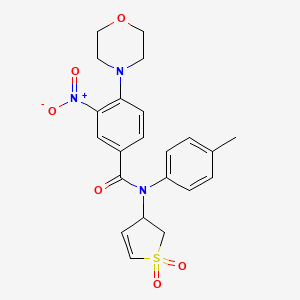
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is a chemical compound that has been used extensively in scientific research for its potential therapeutic applications. This compound is a member of the quinazolinamine family of compounds, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. Additionally, it has been shown to inhibit the replication of influenza A virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine have been extensively studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have antiviral activity against influenza A virus. However, its effects on normal cells and tissues have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it can be synthesized in large quantities using a relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Its effects on normal cells and tissues have not been extensively studied, and it may have adverse effects on the body if used in high doses.
Direcciones Futuras
There are several future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of lung cancer, rheumatoid arthritis, and influenza A virus infections. Additionally, its effects on normal cells and tissues should be studied to determine its potential toxicity. Furthermore, its mechanism of action should be further elucidated to identify potential targets for drug development. Finally, new synthesis methods should be developed to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine involves the reaction of 3,5-dimethylaniline with 2-bromo-4-nitroaniline in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine. This synthesis method has been reported in several scientific publications and has been used to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, specifically in the treatment of lung cancer. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have antiviral activity against influenza A virus, making it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
6-bromo-N-(3,5-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-10-5-11(2)7-13(6-10)20-16-14-8-12(17)3-4-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQPNFKXBNVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(3,5-dimethylphenyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4937181.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B4937195.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)
![N-(5-methyl-3-isoxazolyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4937216.png)
![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)

![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4937264.png)